2-Thiophen-2-yl-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester
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Overview
Description
2-thiophen-2-yl-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester is a member of quinolines.
Scientific Research Applications
Synthetic Applications and Biological Activities Research on pyrimido[4,5-b]quinolines, a structurally related group, emphasizes the synthetic versatility of quinoline derivatives. These compounds are synthesized from barbituric acids, showing potential for significant therapeutic importance due to their biological activities (R. Nandha Kumar et al., 2001). Such compounds are integral to the development of new drugs targeting various diseases.
Anticorrosive Properties Quinoline derivatives, including those structurally related to 2-Thiophen-2-yl-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester, have been found to exhibit anticorrosive properties. These compounds form stable chelating complexes with metal surfaces, indicating their potential use in materials science and engineering to enhance the durability of metals (C. Verma et al., 2020).
Biotechnological and Pharmaceutical Insights Carboxylic ester hydrolases, enzymes that catalyze the hydrolysis of carboxylic esters, have been extensively studied for their roles in drug metabolism and the bioconversion of esters into valuable chemical products. This research is relevant for understanding how compounds like this compound could be metabolized or transformed in biological systems or biotechnological applications (C. Oh et al., 2019).
Optoelectronic Applications Functionalized quinazolines and pyrimidines, which share a heterocyclic core with this compound, are explored for their applications in optoelectronics. These compounds, due to their electronic properties, are candidates for use in luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (G. Lipunova et al., 2018).
Properties
Molecular Formula |
C18H13NO4S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) 2-thiophen-2-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H13NO4S/c20-17(23-15-7-8-22-18(15)21)12-10-14(16-6-3-9-24-16)19-13-5-2-1-4-11(12)13/h1-6,9-10,15H,7-8H2 |
InChI Key |
QHHRGGYLVVFJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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